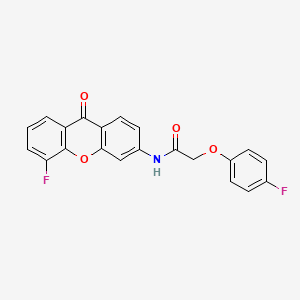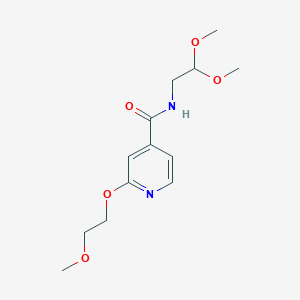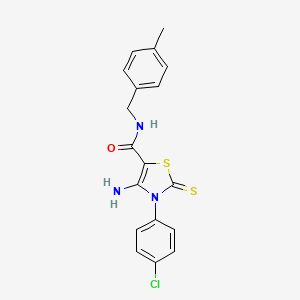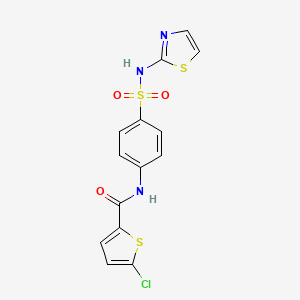
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide, commonly known as FOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. FOA is a fluorescent molecule that can be used as a probe to study protein-protein interactions and gene expression in living cells. In
作用机制
FOA binds to proteins that contain a specific amino acid sequence, called the FKBP12-rapamycin binding (FRB) domain. When FOA binds to the FRB domain, it induces a conformational change in the protein that can be detected by fluorescence microscopy. This allows researchers to study the localization and movement of the protein within cells.
Biochemical and Physiological Effects:
FOA has been shown to have minimal toxicity in living cells and does not interfere with normal cellular processes. FOA has been used to study the function of various proteins in a wide range of cell types, including mammalian cells, yeast, and bacteria.
实验室实验的优点和局限性
FOA has several advantages for lab experiments. It is a small, cell-permeable molecule that can be easily introduced into cells. FOA has high photostability, which allows for long-term imaging experiments. FOA can be used in both fixed and live-cell imaging experiments.
However, FOA also has some limitations. FOA requires the expression of a fusion protein containing the FRB domain, which can limit its use in certain experimental systems. FOA has a relatively low quantum yield, which can limit its sensitivity in some imaging experiments.
未来方向
FOA has the potential to be used in a wide range of scientific research applications. Some possible future directions for FOA research include:
1. Developing new derivatives of FOA with higher quantum yields and improved binding properties.
2. Using FOA to study the function of proteins involved in disease pathways, such as cancer and neurodegenerative diseases.
3. Developing new imaging techniques that can be used in conjunction with FOA to study protein-protein interactions and gene expression in living cells.
4. Using FOA to study the function of proteins in complex cellular environments, such as in tissues and organs.
In conclusion, FOA is a powerful tool for studying protein-protein interactions and gene expression in living cells. Its unique properties make it a valuable asset for scientific research, and its potential for future applications is vast. By continuing to explore the synthesis, mechanism of action, and applications of FOA, we can gain a deeper understanding of cellular processes and advance our knowledge of biology and medicine.
合成方法
FOA can be synthesized by a two-step reaction. The first step involves the condensation of 2,4-difluoronitrobenzene with 2-hydroxy-1,4-naphthoquinone to form 5-fluoro-9-oxoxanthen-3-one. The second step involves the reaction of 5-fluoro-9-oxoxanthen-3-one with 4-fluorophenoxyacetic acid to form FOA. The purity of FOA can be increased by recrystallization.
科学研究应用
FOA has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, gene expression, and cell signaling pathways in living cells. FOA can also be used to track the localization and movement of proteins within cells. FOA has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.
属性
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWXAHMIVPNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)
![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
![Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B2401500.png)
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)

![N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2401511.png)

